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Compound of Interest

Compound Name: Bromoacetic-PEG2-NHS ester

Cat. No.: B15073543

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromoacetic-PEG2-NHS ester, a
heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the
development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-
targeting chimeras (PROTACS).

Core Concepts: Understanding Bromoacetic-PEG2-
NHS Ester

Bromoacetic-PEG2-NHS ester is a versatile chemical tool that facilitates the covalent linkage
of two different molecules. Its structure consists of three key components:

¢ N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary
amines (-NH2), such as those found on the side chains of lysine residues in proteins or on
amine-modified oligonucleotides, to form stable amide bonds.

o Bromoacetyl Group: This group is reactive towards nucleophiles, most notably the thiol
groups (-SH) of cysteine residues in proteins. This reaction results in a stable thioether bond.
The bromide ion is an excellent leaving group, facilitating this nucleophilic substitution.[1][2]

[3]

o Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG linker is hydrophilic,
which helps to increase the aqueous solubility of the crosslinker and the resulting conjugate.
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[1][4] This property is particularly beneficial when working with biomolecules that may have
limited solubility in organic solvents.

The dual reactivity of the NHS ester and the bromoacetyl group allows for a two-step
conjugation strategy, enabling precise control over the assembly of complex biomolecular
structures.

Chemical Structure

Caption: Chemical structure of Bromoacetic-PEG2-NHS ester.

Quantitative Data

Precise quantitative data for Bromoacetic-PEG2-NHS ester specifically is not readily available
in the public domain. However, the reactivity of the NHS ester group is well-characterized. The
following tables provide representative data for the kinetics of NHS ester hydrolysis and
amidation, which are critical parameters for designing successful conjugation experiments.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases,
the rate of hydrolysis significantly increases.

pH Temperature (°C) Half-life (t1/2)
7.0 0 4-5 hours

8.0 Room Temperature 210 minutes
8.5 Room Temperature 180 minutes
8.6 4 10 minutes

9.0 Room Temperature 125 minutes

Data is representative of typical NHS ester reactivity and is compiled from multiple sources for
illustrative purposes.[1][4]

Table 2: Comparison of Amidation and Hydrolysis Rates for Porphyrin-NHS Esters
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This table provides a direct comparison of the rates of the desired reaction with an amine
(amidation) versus the competing hydrolysis reaction at different pH values for a specific set of
molecules. This highlights the importance of optimizing pH to favor amidation.

Amidation Half-life Hydrolysis Half-life

Compound pH
(t1/2) (t1/2)

P3-NHS 8.0 80 minutes 210 minutes
P3-NHS 8.5 20 minutes 180 minutes
P3-NHS 9.0 10 minutes 125 minutes
P4-NHS 8.0 25 minutes 190 minutes
P4-NHS 8.5 10 minutes 130 minutes
P4-NHS 9.0 5 minutes 110 minutes

Data from studies on porphyrin-NHS esters with mPEG4-NH2.[4]
Table 3: Stability of Covalent Bonds in Bioconjugation

The choice of reactive group determines the stability of the resulting linkage. The thioether
bond formed from the bromoacetyl group is generally more stable under physiological
conditions than a disulfide bond.
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Formation ) o Cleavage
Bond Type . Relative Stability .
Reaction Conditions

) Harsh conditions (e.qg.,
] NHS ester + Primary ] ]
Amide ) Very Stable strong acid/base, high
amine
temp)

Generally stable
Thioether Bromoacetyl + Thiol Very Stable under physiological
conditions.[5]

Thiol + Thiol Reducing agents
Disulfide (oxidative) or Thiol- Labile (e.g., DTT, TCEP),
disulfide exchange excess thiols.[5]

Experimental Protocols

The following are detailed methodologies for the two-step conjugation of a protein and a small
molecule using Bromoacetic-PEG2-NHS ester.

Step 1: Amine Conjugation via NHS Ester

This protocol outlines the reaction of the NHS ester moiety with primary amines on a protein.

Materials:

Protein of interest (in an amine-free buffer, e.g., PBS)

Bromoacetic-PEG2-NHS ester

Anhydrous dimethyl sulfoxide (DMSOQO) or dimethylformamide (DMF)

Reaction buffer: 0.1 M phosphate buffer, pH 7.2-8.5

Quenching buffer: 1 M Tris-HCI, pH 8.0

Desalting column or dialysis cassette

Procedure:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.5c03731
https://pubs.acs.org/doi/10.1021/acsomega.5c03731
https://www.benchchem.com/product/b15073543?utm_src=pdf-body
https://www.benchchem.com/product/b15073543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary,
perform buffer exchange using a desalting column or dialysis. The protein concentration
should ideally be 1-10 mg/mL.

Reagent Preparation: Immediately before use, dissolve Bromoacetic-PEG2-NHS ester in
anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted
reagent.

Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved Bromoacetic-PEG2-
NHS ester to the protein solution. The final concentration of the organic solvent should not
exceed 10% of the total reaction volume to prevent protein denaturation.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2
hours at 4°C with gentle stirring.

Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction
by consuming any unreacted NHS ester. Incubate for 15 minutes.

Purification: Remove excess reagent and byproducts by size-exclusion chromatography
(desalting column) or dialysis against an appropriate buffer.

Step 2: Thiol Conjugation via Bromoacetyl Group

This protocol describes the reaction of the bromoacetyl-modified protein with a thiol-containing
molecule.

Materials:

o Bromoacetyl-modified protein (from Step 1)

» Thiol-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug)
o Reaction buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5

Procedure:

e Thiol Reduction (if necessary): If the thiol-containing molecule has formed disulfides, it may
be necessary to reduce it first with a reducing agent like TCEP, followed by removal of the
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reducing agent.

o Reaction Setup: Add the thiol-containing molecule to the bromoacetyl-modified protein
solution at a 1.5- to 5-fold molar excess.

 Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or at 4°C with
gentle stirring, protected from light.

« Purification: Purify the final conjugate using an appropriate method such as size-exclusion
chromatography, ion-exchange chromatography, or affinity chromatography to remove
unreacted starting materials.

Visualizations
Signaling Pathways and Workflows
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Caption: General workflow for a two-step bioconjugation.

Logical Relationships in PROTAC Development
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Caption: Role of the linker in PROTAC-mediated protein degradation.

Applications in Research and Drug Development

The unique properties of Bromoacetic-PEG2-NHS ester make it a valuable tool in several
areas:

e Antibody-Drug Conjugates (ADCSs): This linker can be used to attach a cytotoxic drug to an
antibody. The NHS ester reacts with lysine residues on the antibody, and the bromoacetyl
group can be reacted with a thiol-containing drug.

o PROTACS: As illustrated in the diagram above, this linker is used to connect a target protein-
binding ligand to an E3 ligase-binding ligand, leading to the targeted degradation of the
protein of interest.

e Biomolecule Immobilization: The linker can be used to attach proteins, peptides, or
oligonucleotides to surfaces for applications such as biosensors and diagnostic assays.

o Peptide and Protein Modification: It can be used to introduce specific functionalities into
biomolecules or to create well-defined protein-peptide conjugates for studying protein-protein
interactions.
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In conclusion, Bromoacetic-PEG2-NHS ester is a powerful and versatile heterobifunctional
crosslinker. A thorough understanding of its reactivity, particularly the influence of pH on the
NHS ester group, is crucial for its successful application in the development of sophisticated
bioconjugates for research and therapeutic purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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